Sarkomycin

Antitumor antibiotic Ehrlich ascites carcinoma in vivo efficacy

Sarkomycin (CAS 11031-48-4, also referenced as Sarcomycin) is a cyclopentanoid antibiotic produced by *Streptomyces erythrochromogenes* strain W-115-C. It holds historical significance as the first antibiotic substance reported to exhibit antitumor properties.

Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
CAS No. 11031-48-4
Cat. No. B075957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarkomycin
CAS11031-48-4
Synonymssarkomycin A
sarkomycin A, sodium salt
Molecular FormulaC7H8O3
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESC=C1C(CCC1=O)C(=O)O
InChIInChI=1S/C7H8O3/c1-4-5(7(9)10)2-3-6(4)8/h5H,1-3H2,(H,9,10)/t5-/m0/s1
InChIKeyILFPCMXTASDZKM-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sarkomycin (CAS 11031-48-4): Procurement Baseline and Structural Identity for Antitumor Cyclopentanoid Antibiotics


Sarkomycin (CAS 11031-48-4, also referenced as Sarcomycin) is a cyclopentanoid antibiotic produced by *Streptomyces erythrochromogenes* strain W-115-C [1]. It holds historical significance as the first antibiotic substance reported to exhibit antitumor properties [2]. Chemically, sarkomycin is characterized as 2-methylene-3-oxocyclopentanecarboxylic acid, with a molecular formula of C₇H₈O₃ and a molecular weight of 140.14 g/mol [3]. The native fermentation product comprises a mixture of components, of which Sarkomycin A (CAS 489-21-4) was identified as the principal active antitumor component, alongside A' and decomposition product B [4].

Sarkomycin (CAS 11031-48-4): Procurement Risks of Substituting In-Class Cyclopentenone Analogs


Generic substitution within the α-methylene cyclopentanone antibiotic class is scientifically unsound due to marked heterogeneity in composition, potency, and stability among Sarkomycin preparations. The native fermentation product is a complex mixture comprising Sarkomycin A (principal antitumor component), A', and inactive decomposition product B, with batch-dependent ratios arising from processing conditions [1]. Crude sarkomycin exhibits potency of 1–4 mg units/mg, whereas purified Sarkomycin A reaches approximately 10 mg units/mg—a greater than two-fold difference [2]. Furthermore, the compound undergoes spontaneous polymerization and inactivation in aqueous solution, with sulfhydryl compounds and serum further reducing its biological activity [3]. Even structurally close analogs such as the synthetic positional isomer 5-methylenecyclopentanone-3-carboxylic acid and derivatives like Sarkomycin Z (lacking the α,β-unsaturated ketone) show divergent antitumor and cytotoxic profiles, precluding their interchangeable use [4].

Sarkomycin (CAS 11031-48-4): Quantitative Differentiation Evidence Versus Analogs and Derivatives


Sarkomycin (CAS 11031-48-4) In Vivo Antitumor Efficacy: Ehrlich Ascites Carcinoma Mouse Model Dose-Response Data

Sarkomycin demonstrates quantifiable in vivo antitumor activity against Ehrlich ascites carcinoma in mice, with a minimal effective absolute dose of 5–10 mg per mouse reported [1]. This activity profile was evaluated alongside structural isomers and derivatives, establishing a baseline for this compound class. Notably, the positional isomer 5-methylenecyclopentanone-3-carboxylic acid exhibited antitumor activity distinct from the native compound [2].

Antitumor antibiotic Ehrlich ascites carcinoma in vivo efficacy cyclopenanoid Streptomyces erythrochromogenes

Sarkomycin (CAS 11031-48-4) Component Potency Heterogeneity: Purified Sarkomycin A Versus Crude Fermentation Product

Sarkomycin preparations exhibit marked potency heterogeneity depending on purification status. Crude sarkomycin demonstrates potency of approximately 1–4 mg units/mg following solvent evaporation, whereas purified Sarkomycin A (the principal active component) achieves approximately 10 mg units/mg, representing a 2.5- to 10-fold increase in specific activity [1]. Sarkomycin A' shows intermediate potency of about 7 mg units/mg, while Sarkomycin B is an inactive decomposition product [2].

Sarkomycin A potency units purification countercurrent distribution batch variability

Sarkomycin (CAS 11031-48-4) Structural Requirement for Cytotoxicity: α,β-Unsaturated Ketone Moiety Requirement Versus Sarkomycin Z

The α,β-unsaturated ketone moiety of sarkomycin is critical for its cytotoxic activity. Sarkomycin Z, a derivative lacking this electrophilic functional group, exhibits drastically reduced cytotoxicity with IC₅₀ > 100 μM against HeLa cells, compared to native sarkomycin's potent inhibitory activity [1]. Additionally, sarkomycin Z shows weak antibacterial effects with MIC > 128 μg/mL against *Staphylococcus aureus* .

α,β-unsaturated ketone Sarkomycin Z HeLa cells cytotoxicity structure-activity relationship

Sarkomycin (CAS 11031-48-4) Nucleic Acid Metabolism Inhibition: Comparative Activity Versus Mitomycin C and Carzinophilin

Sarkomycin exhibits a distinct mechanistic profile in nucleic acid metabolism inhibition compared to contemporary antitumor antibiotics. In Ehrlich ascites tumor cells, sarkomycin inhibits the turnover rate of nucleic acid phosphorus (N.A.P.) and depresses purine synthesis, whereas Mitomycin-C inhibits N.A.P. turnover but does not affect purine synthesis [1]. Carzinophilin shows only slight inhibitory effects on both parameters [2].

nucleic acid metabolism purine synthesis Mitomycin C Carzinophilin Ehrlich ascites tumor

Sarkomycin (CAS 11031-48-4) Derivative Optimization: SB21 and SB22 Enhanced Activity Versus Parent Compound

Structure-activity relationship studies of over 100 Sarcomycin derivatives identified SB21 and SB22 as the most active compounds, exhibiting enhanced antitumor action against multiple solid tumor models including Ehrlich carcinoma, IRE reticulo-sarcoma, Walker carcino-sarcoma, and SIRE fibrosarcoma [1]. Introduction of ethyl groups and substituted methylene groups into the Sarcomycin scaffold increased antitumoral activity relative to the parent compound [2].

SB21 SB22 Sarcomycin derivatives solid tumors Ehrlich carcinoma

Sarkomycin (CAS 11031-48-4): Validated Application Scenarios Based on Quantitative Evidence


Preclinical Antitumor Efficacy Studies in Murine Ascites and Solid Tumor Models

Sarkomycin is validated for use in Ehrlich ascites carcinoma mouse models at absolute doses of 5–10 mg per mouse [1]. The compound has confirmed activity against both ascites type and solid type Ehrlich carcinoma [2]. Researchers should specify purified Sarkomycin A content in procurement documentation to ensure consistent potency of approximately 10 mg units/mg rather than crude material with 1–4 mg units/mg activity [3].

Mechanistic Studies of Nucleic Acid Metabolism and Purine Synthesis Inhibition

Sarkomycin serves as a differentiated tool compound for investigating nucleic acid metabolism pathways. Unlike Mitomycin-C, which affects only N.A.P. turnover without purine synthesis inhibition, sarkomycin depresses both parameters [1]. This dual-target mechanistic profile makes it suitable for comparative studies of nucleotide biosynthesis and purine metabolism in Ehrlich ascites tumor systems [2].

Structure-Activity Relationship Studies and Cyclopentanoid Analog Development

Sarkomycin is a validated scaffold for SAR programs targeting α-methylene cyclopentanone antibiotics. Evidence demonstrates that the α,β-unsaturated ketone moiety is essential for cytotoxic activity; derivatives lacking this feature (e.g., Sarkomycin Z) show IC₅₀ > 100 μM against HeLa cells [1]. Conversely, introduction of ethyl and substituted methylene groups enhances antitumor activity, as demonstrated with SB21 and SB22 derivatives [2].

Genotoxicity and Chromosomal Aberration Research in Tumor Cells

Sarkomycin has documented mutagenic activity and induces chromosomal aberrations in Yoshida sarcoma cells and Ehrlich ascite tumor cells [1]. This genotoxicity profile, coupled with its antitumor properties, positions sarkomycin as a reference compound for investigating the relationship between chemical mutagenicity and antineoplastic activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sarkomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.